molecular formula C9H12O5 B2842296 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester CAS No. 28269-03-6

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester

Cat. No.: B2842296
CAS No.: 28269-03-6
M. Wt: 200.19
InChI Key: GMKJWKXCHOWVDN-BQBZGAKWSA-N
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Preparation Methods

The synthesis of 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester typically involves the following steps:

    Cyclopentane Derivative Preparation: The starting material is often a cyclopentane derivative, which undergoes oxidation to introduce the ketone group at the 4-position.

Chemical Reactions Analysis

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester exerts its effects is primarily through its functional groups. The ketone group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in a variety of chemical transformations .

Comparison with Similar Compounds

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester can be compared with other similar compounds such as:

    4-Oxo-cyclopentane-1,2-dicarboxylic acid: This compound lacks the ester groups and has carboxylic acids instead.

    Cyclopentanone: This simpler compound has only a ketone group without the carboxylic acid or ester groups.

    Dimethyl cyclopentane-1,2-dicarboxylate: This compound has ester groups but lacks the ketone group.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research.

Properties

IUPAC Name

dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKJWKXCHOWVDN-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)C[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183731
Record name rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28269-03-6
Record name rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28269-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester
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